Topological Polar Surface Area (TPSA) Advantage for Permeability and Solubility Optimization
The target compound exhibits a TPSA of 99.1 Ų, as computed by Cactvs 3.4.6.11 and reported in PubChem . This value is approximately 28% higher than the 77.5 Ų TPSA of the direct 6-chloro analog 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid (CID 129525618, computed with the same algorithm) . The higher TPSA is attributed to the additional oxo group acting as a hydrogen bond acceptor, which enhances aqueous solubility and reduces passive membrane permeability, making the target compound a more suitable fragment candidate for optimizing oral bioavailability in early-stage drug discovery campaigns.
| Evidence Dimension | Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | 99.1 Ų |
| Comparator Or Baseline | 1-(6-chloropyridazin-3-yl)piperidine-2-carboxylic acid (CID 129525618): 77.5 Ų |
| Quantified Difference | +21.6 Ų (28% increase) |
| Conditions | Computed via Cactvs 3.4.6.11, standard PubChem pipeline |
Why This Matters
For scientific selection, a higher TPSA translates to improved aqueous solubility and lower probability of passive blood-brain barrier penetration, aligning with specific project ADME objectives.
- [1] PubChem. 1-(6-Oxo-1,6-dihydropyridazine-3-carbonyl)piperidine-2-carboxylic acid. CID 43171051. Computed Properties. Topological Polar Surface Area: 99.1 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/43171051 (accessed 2026-05-02). View Source
- [2] PubChem. 1-(6-Chloropyridazin-3-yl)piperidine-2-carboxylic acid. CID 129525618. Computed Properties. Topological Polar Surface Area: 77.5 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/129525618 (accessed 2026-05-02). View Source
